
7-(2-methoxyethyl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Methoxyethyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The presence of the 2-methoxyethyl group at the 7th position of the indole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyethyl)-2,3-dihydro-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from aniline through a Fischer indole synthesis.
Alkylation: The 7-position of the indole ring is then alkylated using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrogenation: The final step involves the hydrogenation of the indole ring to obtain the 2,3-dihydro derivative. This can be achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
7-(2-Methoxyethyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding indole-2,3-dione derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydroindole derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Reagents such as bromine or chlorinating agents can be used for halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
7-(2-Methoxyethyl)-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(2-methoxyethyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and metabolism. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A glycol ether with similar structural features but different applications.
Metoprolol: A β-blocker with a 2-methoxyethyl group, used in cardiovascular treatments.
Uniqueness
7-(2-Methoxyethyl)-2,3-dihydro-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
7-(2-methoxyethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15NO/c1-13-8-6-10-4-2-3-9-5-7-12-11(9)10/h2-4,12H,5-8H2,1H3 |
InChI Key |
NQATWARAODQMOC-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC=CC2=C1NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid](/img/structure/B13082360.png)
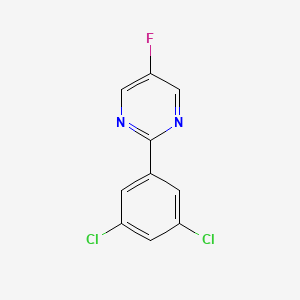
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13082368.png)
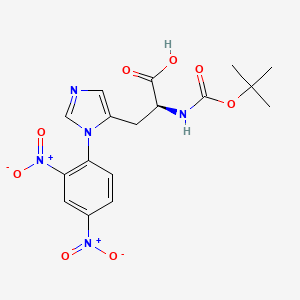

![N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B13082379.png)
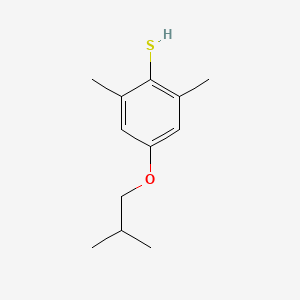
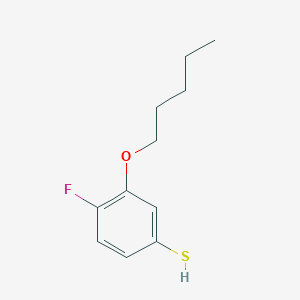
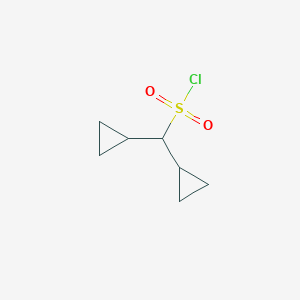
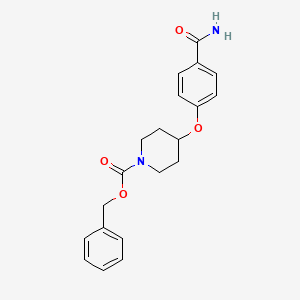
![3-[(3,3-Difluorocyclobutyl)methoxy]azetidine](/img/structure/B13082412.png)



